3-benzyl-4-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one
Description
3-Benzyl-4-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzyl group at position 3, a methyl group at position 4, and a 2-nitro-4-(trifluoromethyl)phenoxy substituent at position 7 of the chromen-2-one core. Coumarins are renowned for their diverse pharmacological activities, including anticoagulant, antimicrobial, and anticancer properties . The nitro and trifluoromethyl groups at the 7-position introduce strong electron-withdrawing effects, which may enhance metabolic stability and influence intermolecular interactions (e.g., π-π stacking, hydrogen bonding) in biological or crystalline environments .
Properties
Molecular Formula |
C24H16F3NO5 |
|---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
3-benzyl-4-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]chromen-2-one |
InChI |
InChI=1S/C24H16F3NO5/c1-14-18-9-8-17(32-21-10-7-16(24(25,26)27)12-20(21)28(30)31)13-22(18)33-23(29)19(14)11-15-5-3-2-4-6-15/h2-10,12-13H,11H2,1H3 |
InChI Key |
YOEHCZOUMUIYFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate acetophenone derivative under basic conditions, followed by cyclization.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction, where the chromenone derivative reacts with 2-nitro-4-(trifluoromethyl)phenol in the presence of a base like potassium carbonate.
Final Modifications: The final product is purified through recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, to form benzyl alcohol or benzaldehyde derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium dithionite (Na2S2O4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound serves as a lead compound for developing new drugs. Its structural features are explored for interactions with biological targets, aiming to discover new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 3-benzyl-4-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro and trifluoromethyl groups can influence the compound’s electronic properties, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
The following table summarizes key structural and functional differences between the target compound and its analogues:
Key Research Findings
Electronic Effects : The trifluoromethyl and nitro groups in the target compound create a highly electron-deficient aromatic system, which may enhance binding to electron-rich biological targets (e.g., enzymes with aromatic active sites) compared to analogues like 3-Benzyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one .
Crystallographic Behavior: Substituents at the 7-position significantly influence crystal packing. For instance, the bulky 2-nitro-4-(trifluoromethyl)phenoxy group likely induces steric hindrance, affecting molecular conformation and solid-state stability.
Biological Implications: The nitro group in the target compound may act as a prodrug motif, undergoing enzymatic reduction to an amine in vivo, a feature absent in analogues like 3-(2-fluoro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one . Conversely, the epoxide group in 3-Benzyl-4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one could confer cytotoxicity via DNA alkylation .
Limitations and Contradictions
- Data Gaps : Experimental data (e.g., solubility, logP, bioactivity) for the target compound are absent in the provided evidence, necessitating caution in extrapolating properties from structural analogues.
- Conflicting Substituent Effects : While the trifluoromethyl group generally enhances lipophilicity, its combination with a nitro group may paradoxically reduce solubility more than predicted due to crystal lattice effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
